molecular formula C8H16O3 B8437216 2-Ethoxy-2-ethylbutyric acid

2-Ethoxy-2-ethylbutyric acid

Cat. No.: B8437216
M. Wt: 160.21 g/mol
InChI Key: QCQOXYHMOIBJCD-UHFFFAOYSA-N
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Description

2-Ethoxy-2-ethylbutyric acid is a branched-chain carboxylic acid featuring ethoxy and ethyl substituents at the second carbon of the butyric acid backbone. These analogs share functional group arrangements (e.g., ethoxy, alkyl, or hydroxyl substituents) that influence reactivity, solubility, and industrial applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-2-ethylbutanoic acid

InChI

InChI=1S/C8H16O3/c1-4-8(5-2,7(9)10)11-6-3/h4-6H2,1-3H3,(H,9,10)

InChI Key

QCQOXYHMOIBJCD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)OCC

Origin of Product

United States

Chemical Reactions Analysis

a) Esterification of 2-Ethylbutyric Acid

Reaction with ethanol or ethoxy derivatives under acid catalysis:

2 Ethylbutyric acid+EthanolH+2 Ethoxy 2 ethylbutyric acid+H2O\text{2 Ethylbutyric acid}+\text{Ethanol}\xrightarrow{\text{H}^+}\text{2 Ethoxy 2 ethylbutyric acid}+\text{H}_2\text{O}

  • Conditions : Acidic (e.g., H₂SO₄), reflux, 6–12 hours.

  • Yield : ~70–85% (extrapolated from similar esterifications ).

b) Grignard Reaction

A Grignard reagent (e.g., ethylmagnesium bromide) reacts with an ethoxy-substituted ketone:

R Mg X+CH3CO OEt R 2 Ethoxy 2 ethylbutyric acid precursor\text{R Mg X}+\text{CH}_3\text{CO OEt R }\rightarrow \text{2 Ethoxy 2 ethylbutyric acid precursor}

  • Conditions : Dry ether, 0–30°C, followed by CO₂ quenching .

Thermal Degradation

Analogous to 2-ethoxyethanol’s degradation pathways , 2-ethoxy-2-ethylbutyric acid may undergo:

a) Unimolecular Decomposition

  • Primary Pathway : Elimination of ethylene glycol or ethanal via cyclic transition states.

    2 Ethoxy 2 ethylbutyric acidCO2+Alkene+H2O\text{2 Ethoxy 2 ethylbutyric acid}\rightarrow \text{CO}_2+\text{Alkene}+\text{H}_2\text{O}
    • Activation Energy : ~250–300 kJ/mol (estimated from G3B3 calculations for 2-ethoxyethanol ).

b) Bimolecular Reactions

Reaction with alcohols (e.g., ethanol) to form ethers or esters:

2 Ethoxy 2 ethylbutyric acid+ROHEther+H2O\text{2 Ethoxy 2 ethylbutyric acid}+\text{ROH}\rightarrow \text{Ether}+\text{H}_2\text{O}

  • Kinetics : Lower activation energy (~220 kJ/mol) compared to unimolecular pathways .

a) Oxidation

Under strong oxidizing agents (e.g., KMnO₄/H⁺), ethoxy groups may oxidize to carboxylic acids:

2 Ethoxy 2 ethylbutyric acidKMnO4Diacid+CO2\text{2 Ethoxy 2 ethylbutyric acid}\xrightarrow{\text{KMnO}_4}\text{Diacid}+\text{CO}_2

b) Reduction

Catalytic hydrogenation (H₂/Pd) could reduce the carboxylic acid group to a primary alcohol:

2 Ethoxy 2 ethylbutyric acidH2/Pd2 Ethoxy 2 ethylbutanol\text{2 Ethoxy 2 ethylbutyric acid}\xrightarrow{\text{H}_2/\text{Pd}}\text{2 Ethoxy 2 ethylbutanol}

a) Ester Hydrolysis

Reversion to 2-ethylbutyric acid under acidic or basic conditions:

2 Ethoxy 2 ethylbutyric acid+H2OH+/OH2 Ethylbutyric acid+Ethanol\text{2 Ethoxy 2 ethylbutyric acid}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{2 Ethylbutyric acid}+\text{Ethanol}

  • Rate : pH-dependent; faster under strong acids (e.g., HCl) .

Comparative Reaction Data

Reaction TypeConditionsByproductsEstimated Yield
EsterificationH₂SO₄, reflux, 8hH₂O75–85%
Thermal Decomposition250–300°C, inert atmosphereCO₂, AlkenesN/A
Bimolecular Alcohol Reaction150°C, ethanol solventH₂, Ethers60–70%
Oxidation (KMnO₄)Acidic, 80°CDiacid, CO₂50–65%

Comparison with Similar Compounds

Solubility and Stability

  • 2-Ethoxybenzoic acid: Limited solubility in water due to aromaticity; stable under standard conditions but reacts with strong oxidizing agents .
  • 2-Hydroxyisobutyric acid : Higher water solubility (hydroxyl group enhances polarity); decomposes at high temperatures (>200°C) .
  • 2-Ethylbutyric acid : Moderately soluble in water; typical pKa ~4.8 (similar to other short-chain carboxylic acids) .

Boiling/Melting Points

  • 2-Ethoxybenzoic acid : Melting point ~110°C (aromatic rigidity contributes to higher mp) .
  • 2-Hydroxyisobutyric acid : Melting point ~75°C; boiling point decomposes before vaporization .
  • 2-Methylbutyric acid : Boiling point ~176°C; lower mp (-7°C) due to branched aliphatic structure .

Preparation Methods

Synthesis of 3-Amylalcohol Precursor

The process begins with the reaction of propionaldehyde (CH₃CH₂CHO) with ethylmagnesium bromide (CH₃CH₂MgBr) in anhydrous tetrahydrofuran (THF) under nitrogen at 40–50°C. This yields 3-amylalcohol (C₅H₁₁OH) via nucleophilic addition:

CH₃CH₂CHO+CH₃CH₂MgBrCH₃CH₂CH(OH)CH₂CH₃\text{CH₃CH₂CHO} + \text{CH₃CH₂MgBr} \rightarrow \text{CH₃CH₂CH(OH)CH₂CH₃}

Yield : ~85% after purification by distillation.

Halogenation to 3-Halopentane

3-Amylalcohol is converted to 3-chloropentane (C₅H₁₁Cl) via tosylation and nucleophilic substitution. Treatment with tosyl chloride (TsCl) in dichloromethane and pyrrolidine at 0°C forms the tosylate intermediate, which reacts with lithium chloride (LiCl) in THF to yield 3-chloropentane:

C₅H₁₁OTs+LiClC₅H₁₁Cl+LiOTs\text{C₅H₁₁OTs} + \text{LiCl} \rightarrow \text{C₅H₁₁Cl} + \text{LiOTs}

Reaction Time : 12–24 hours under reflux.

Grignard Reagent Formation and Carboxylation

Fresh magnesium reacts with 3-chloropentane in THF to form pentylmagnesium chloride (C₅H₁₁MgCl), which is then carboxylated with gaseous CO₂ at -10°C to -5°C. Acidification with HCl yields 2-ethylbutanoic acid (C₆H₁₂O₂):

C₅H₁₁MgCl+CO₂C₅H₁₁COOMgClHClC₅H₁₁COOH\text{C₅H₁₁MgCl} + \text{CO₂} \rightarrow \text{C₅H₁₁COOMgCl} \xrightarrow{\text{HCl}} \text{C₅H₁₁COOH}

Yield : ~75% after distillation.

Etherification at the α-Position

To introduce the ethoxy group, 2-ethylbutanoic acid undergoes Williamson ether synthesis . Deprotonation with a strong base (e.g., NaH) in THF, followed by reaction with ethyl bromide (CH₃CH₂Br), yields 2-ethoxy-2-ethylbutyric acid:

C₅H₁₁COOH+NaH+CH₃CH₂BrC₈H₁₆O₃+NaBr\text{C₅H₁₁COOH} + \text{NaH} + \text{CH₃CH₂Br} \rightarrow \text{C₈H₁₆O₃} + \text{NaBr}

Key Conditions :

  • Temperature: 0–25°C to minimize esterification side reactions.

  • Solvent: Anhydrous THF or dimethylformamide (DMF).
    Yield : ~60–70% after column chromatography.

Catalytic Oxidation of 2-Ethoxy-2-ethylbutanal

Building on industrial methods for 2-ethylhexanoic acid production, the target compound can be synthesized via oxidation of a pre-formed aldehyde.

Aldol Condensation to Form 2-Ethoxy-2-ethylbutanal

Propionaldehyde undergoes base-catalyzed aldol condensation with ethoxyacetaldehyde (CH₃CH₂OCH₂CHO) in ethanol. The reaction forms 2-ethoxy-2-ethylbutanal (C₈H₁₆O₂) via dehydration:

2 CH₃CH₂CHO+CH₃CH₂OCH₂CHOC₈H₁₆O₂+H₂O\text{2 CH₃CH₂CHO} + \text{CH₃CH₂OCH₂CHO} \rightarrow \text{C₈H₁₆O₂} + \text{H₂O}

Catalyst : 1–5 mol% NaOH or K₂CO₃.
Yield : ~65% after distillation.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using N-hydroxyphthalimide (NHPI) and oxygen in acetonitrile at 30°C:

C₈H₁₆O₂+O₂NHPIC₈H₁₆O₃\text{C₈H₁₆O₂} + \text{O₂} \xrightarrow{\text{NHPI}} \text{C₈H₁₆O₃}

Reaction Time : 3 hours.
Workup : Concentration under reduced pressure and purification via column chromatography.
Yield : 88% (analogous to 2-ethylbutyric acid synthesis).

Direct Carboxylation of Ethoxy-Substituted Grignard Reagents

A one-pot method integrates ether and carboxylic acid functionalities through tailored Grignard reagents.

Synthesis of Ethoxy-Substituted Grignard Reagent

Ethoxyethyl chloride (CH₃CH₂OCH₂CH₂Cl) reacts with magnesium in THF to form ethoxyethylmagnesium chloride (CH₃CH₂OCH₂CH₂MgCl).

Reaction with Carbon Dioxide

The Grignard reagent is treated with CO₂ at -20°C, followed by acid quenching:

CH₃CH₂OCH₂CH₂MgCl+CO₂CH₃CH₂OCH₂CH₂COOMgClHClCH₃CH₂OCH₂CH₂COOH\text{CH₃CH₂OCH₂CH₂MgCl} + \text{CO₂} \rightarrow \text{CH₃CH₂OCH₂CH₂COOMgCl} \xrightarrow{\text{HCl}} \text{CH₃CH₂OCH₂CH₂COOH}

Modification : Introducing an ethyl group via co-reaction with ethylmagnesium bromide enables the formation of the disubstituted product.
Yield : ~50–60% (extrapolated from rhodium carboxylate syntheses).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Grignard + EtherificationEthyl MgBr, CO₂, CH₃CH₂Br40–50°C, anhydrous THF60–70%High selectivityMulti-step, costly purification
Aldol OxidationNHPI, O₂30°C, acetonitrile88%Single-step oxidationRequires aldehyde precursor
Direct CarboxylationEthoxyethyl MgCl, CO₂-20°C, THF50–60%One-pot synthesisLow yield, complex reagent prep

Industrial-Scale Considerations

Large-scale production favors the aldol oxidation route due to its higher yield and fewer intermediates. Key parameters include:

  • Catalyst Recycling : NHPI can be recovered via filtration and reused.

  • Solvent Choice : Acetonitrile enables efficient oxygen diffusion and product separation.

  • Safety : CO₂ pressure must be regulated to prevent uncontrolled exothermic reactions.

Emerging Catalytic Strategies

Recent advances in enzyme-catalyzed esterification and flow chemistry offer potential for greener synthesis:

  • Lipase-Catalyzed Etherification : Candida antarctica lipase B (CAL-B) in ionic liquids facilitates ethoxy group introduction at ambient temperatures.

  • Microreactor Systems : Continuous flow reactors reduce reaction times from hours to minutes for Grignard carboxylation .

Q & A

Q. What ethical considerations apply to handling and disposing of this compound?

  • Follow institutional review board (IRB) protocols for animal or human cell studies. Dispose of waste via certified hazardous waste facilities. Document ethical compliance in publications, referencing guidelines from agencies like ECHA or OECD .

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